molecular formula C19H28N2O2S B2481591 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034589-71-2

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2481591
CAS No.: 2034589-71-2
M. Wt: 348.51
InChI Key: DOEHNDPDZGQRIT-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core structure This compound is characterized by the presence of an ethoxy group, a thiolan ring, and a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the thiolan ring.

    Benzamide Formation: The intermediate is then reacted with 2-ethoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and substituents. The ethoxy group and thiolan ring may contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide:

    N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: Similar in having a piperidinylmethyl group but differs in other substituents and applications.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Shares some structural features but has different biological activities.

Uniqueness

This compound stands out due to its combination of an ethoxy group, thiolan ring, and piperidinylmethyl substituent, which confer unique chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-2-23-18-6-4-3-5-17(18)19(22)20-13-15-7-10-21(11-8-15)16-9-12-24-14-16/h3-6,15-16H,2,7-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEHNDPDZGQRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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